3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid
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Overview
Description
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of chloro, chlorobenzyl, and ethoxy groups attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-hydroxybenzoic acid, 2-chlorobenzyl chloride, and ethyl iodide.
Etherification: The hydroxyl group of 3-chloro-4-hydroxybenzoic acid is first etherified with ethyl iodide in the presence of a base such as potassium carbonate to form 3-chloro-4-ethoxybenzoic acid.
Substitution Reaction: The ethoxybenzoic acid is then subjected to a nucleophilic substitution reaction with 2-chlorobenzyl chloride in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The chloro and ethoxy groups contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-[(3-chlorophenyl)methoxy]benzoic acid
- 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid
Uniqueness
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid is unique due to the specific arrangement of its chloro, chlorobenzyl, and ethoxy groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-5-3-4-6-12(10)17/h3-8H,2,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJCWJFIKVMZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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